4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride
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Description
4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2S and its molecular weight is 221.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Selective Esterification and Functionalization
The synthesis and selective esterification of thiophene derivatives highlight the potential for creating diverse compounds with varying functional groups. For instance, selective esterification processes have been developed for ethylenedioxythiophene derivatives, showcasing the specificity in functional group manipulation (Zhang et al., 2014). This approach could be applicable to the synthesis and further functionalization of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride," enabling the development of compounds with tailored properties for various applications.
Amide Formation Mechanisms
Understanding the mechanisms of amide formation in aqueous media is crucial for bioconjugation and pharmaceutical synthesis. Research into the amide formation using carbodiimide highlights the importance of reaction conditions and the nature of the carboxylic acid and amine reactants (Nakajima & Ikada, 1995). This knowledge is vital for the effective use of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" in the synthesis of amide-linked structures, potentially in peptide synthesis or drug development.
Applications in Material Science
Polyacetylenes Bearing an Amino Group
The preparation and application of polyacetylenes bearing an amino group, such as those derived from phenylacetylenes and pyridylacetylenes, demonstrate the potential for chirality assignment of carboxylic acids through circular dichroism (Yashima et al., 1997). This research suggests that derivatives of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" could be utilized in the development of novel chiral sensors or materials for enantioselective recognition and separation.
Therapeutic and Biological Applications
Antimicrobial Activities
Functional modification of polymers with amine compounds, including thiophene derivatives, has shown promising antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015). This indicates the potential of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" and its analogs in the development of antimicrobial materials or coatings, particularly in medical devices or as part of advanced wound care solutions.
Properties
IUPAC Name |
4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKUUKMJFVVDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.